

An In-depth Technical Guide to the Physicochemical Properties of Eeyarestatin I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eeyarestatin I*

Cat. No.: *B1671115*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and cellular effects of **Eeyarestatin I** (EerI). The information is intended for researchers and professionals involved in drug discovery and development, particularly those with an interest in endoplasmic reticulum-associated protein degradation (ERAD), protein translocation, and cancer therapeutics.

Physicochemical Properties

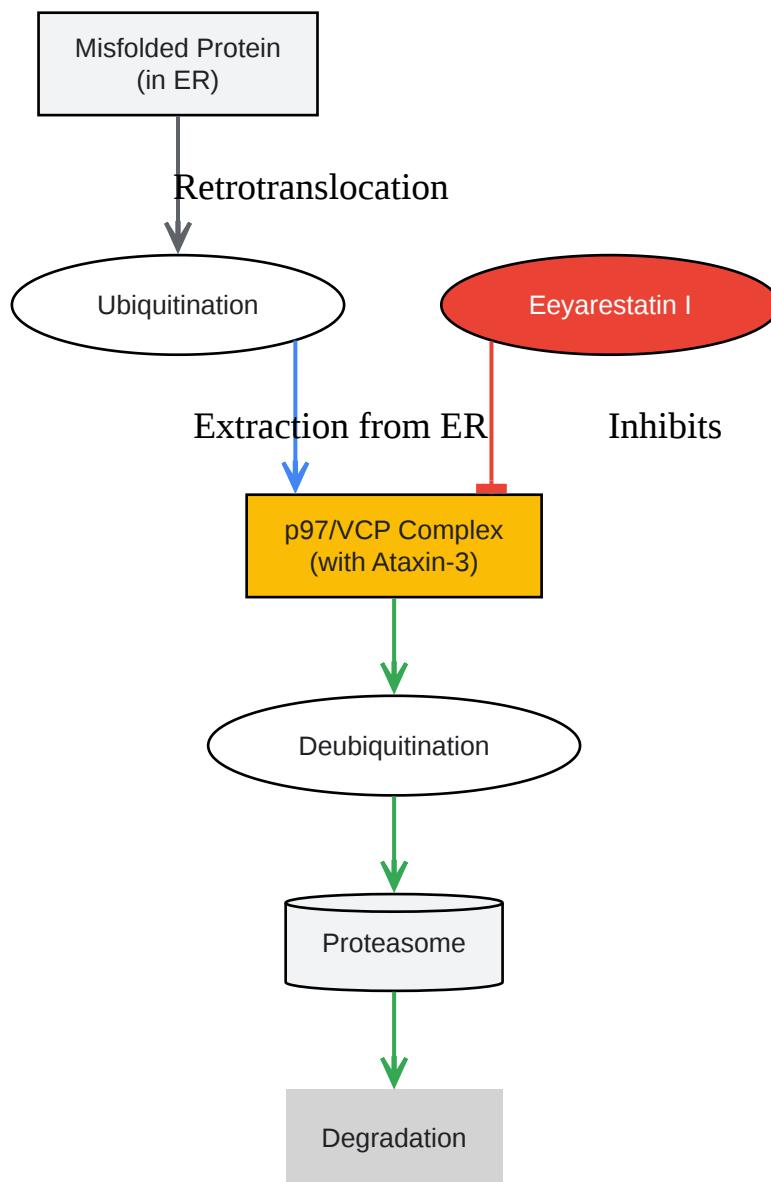
Eeyarestatin I is a small molecule inhibitor with a complex chemical structure. Its key physicochemical properties are summarized in the table below for easy reference.


Property	Value	Citations
Molecular Weight	630.44 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₂₇ H ₂₅ Cl ₂ N ₇ O ₇	[1] [2] [3] [4]
CAS Number	412960-54-4	[1] [2] [3] [4]
Appearance	Crystalline solid, light yellow-orange in color	[2] [4]
Purity	≥90% to ≥98% (HPLC)	[1] [2] [3] [4]
Solubility	Soluble in DMSO up to 100 mM (approximately 30-100 mg/mL). [1] [2] [3] [4] [5] Poor aqueous solubility. [6] Soluble in dimethyl formamide. [2]	[1] [2] [3] [4] [5] [6]
Storage and Stability	Store at +4°C or -20°C. [1] [2] Stable for at least 4 years when stored at -20°C. [2] Stock solutions in DMSO are stable for up to 3 months at -20°C. [4]	[1] [2] [4]
UV/Vis Spectroscopy	λ _{max} : 245, 285, 380 nm	[2]

Mechanism of Action

Eyarestatin I exhibits a dual mechanism of action, primarily targeting two key cellular processes: protein translocation across the endoplasmic reticulum (ER) membrane and the degradation of misfolded proteins via the ERAD pathway.

2.1. Inhibition of Sec61-Mediated Protein Translocation

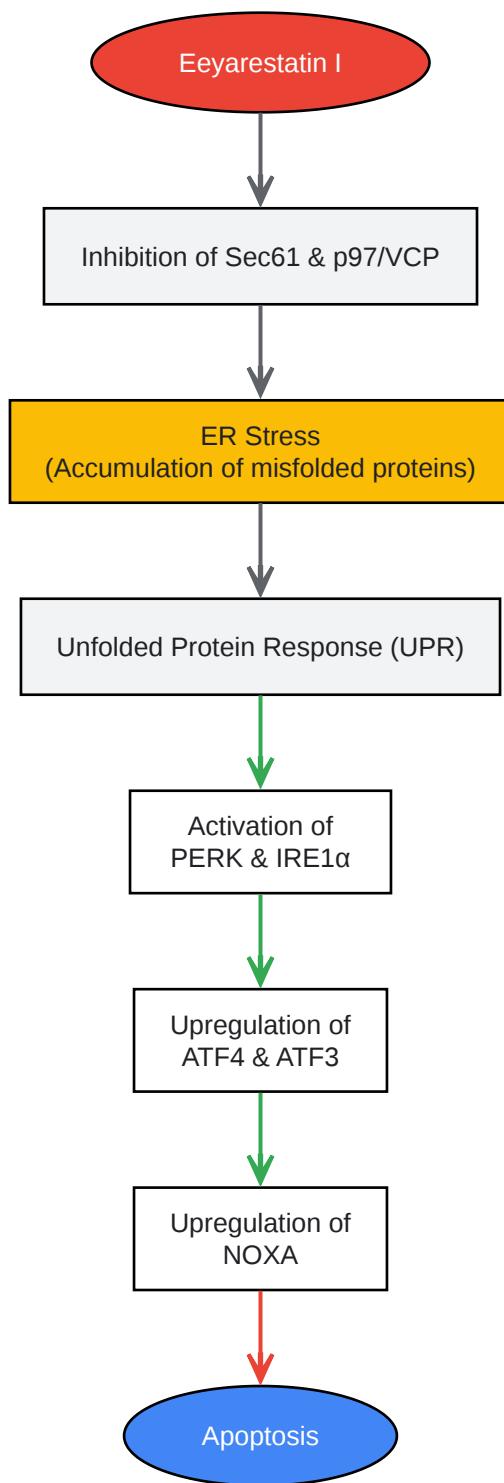

Eyarestatin I is a potent inhibitor of the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#) It prevents the transfer of nascent polypeptide chains from the ribosome-nascent chain complex to the Sec61 channel.[\[7\]](#) This action blocks the entry of newly synthesized proteins into the secretory pathway, leading to an accumulation of untranslocated proteins in the cytosol.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: **Eeyarestatin I** inhibits the Sec61 translocon, blocking protein entry into the ER.

2.2. Inhibition of p97/VCP ATPase

Eeyarestatin I also targets the AAA (ATPase associated with diverse cellular activities) ATPase p97, also known as valosin-containing protein (VCP).^{[4][6][8]} p97 is a critical component of the ERAD pathway, responsible for extracting ubiquitinated, misfolded proteins from the ER membrane for subsequent degradation by the proteasome.^[8] **Eeyarestatin I** binds to the p97 complex and inhibits its associated deubiquitinating enzymes, such as ataxin-3.^{[1][3][8]} This leads to the accumulation of polyubiquitinated proteins and disrupts the clearance of misfolded proteins from the ER.^[4] The molecule is described as bifunctional, with an aromatic domain that targets it to membranes and a nitrofuran-containing (NFC) module that binds to p97.^{[9][10]}


[Click to download full resolution via product page](#)

Caption: **Eeyarestatin I** inhibits the p97/VCP complex, blocking ER-associated degradation.

Cellular Effects and Signaling Pathways

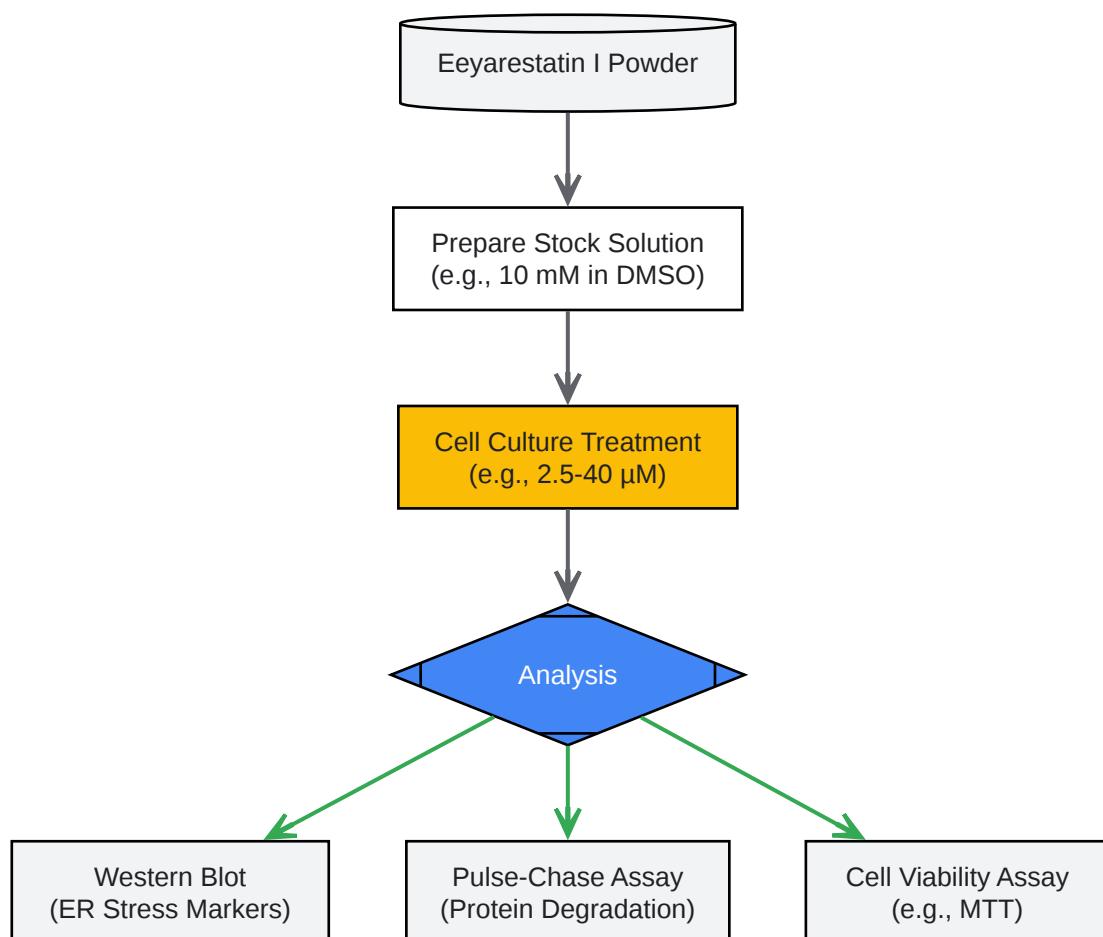
The dual inhibitory activities of **Eeyarestatin I** lead to significant cellular stress, particularly within the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), a collection of signaling pathways that respond to the accumulation of unfolded or misfolded proteins in the ER.

- Induction of ER Stress: By inhibiting both protein translocation and degradation, **Eeyarestatin I** causes a rapid and substantial accumulation of misfolded proteins, which is a potent trigger for ER stress.[7][9][11]
- Activation of the UPR: In response to ER stress, cells activate the UPR pathways. Treatment with **Eeyarestatin I** has been shown to increase the expression of ER stress markers such as BiP and CHOP.[5][11] The PERK and IRE1 α branches of the UPR are activated, leading to the downstream activation of transcription factors like ATF3 and ATF4.[7][9][11]
- Induction of Apoptosis: Prolonged or severe ER stress induced by **Eeyarestatin I** can lead to apoptosis.[5] This is mediated, in part, by the upregulation of the pro-apoptotic protein NOXA, a downstream target of the UPR.[1][3][9] This cytotoxic activity is particularly pronounced in cancer cells, which often have a high protein synthesis load and are more vulnerable to ER stress.[1][3]
- Calcium Homeostasis: **Eeyarestatin I** has also been shown to impair calcium homeostasis by enhancing the leakage of Ca²⁺ from the ER.[12]

[Click to download full resolution via product page](#)

Caption: **Eeyarestatin I** induces ER stress, activating the UPR and pro-apoptotic signaling.

Experimental Protocols


4.1. Preparation of Stock Solutions

- Solvent: **Eyarestatin I** is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3]
- Concentration: Stock solutions are typically prepared at a concentration of 10-100 mM in DMSO.[1][3][5] For example, to prepare a 10 mM stock solution, dissolve 6.3 mg of **Eyarestatin I** in 1 mL of DMSO.
- Storage: Aliquot the stock solution and store at -20°C for up to 3 months.[4] Avoid repeated freeze-thaw cycles.

4.2. In Vitro and Cell-Based Assays

- Cell Culture Treatment: For cell-based assays, **Eyarestatin I** is diluted from the DMSO stock into the cell culture medium to the desired final concentration. Effective concentrations in cell culture range from 2.5 μ M to 40 μ M, with treatment times typically ranging from a few hours to 48 hours or more, depending on the assay.[4][5] For example, a dose of 8 μ M is sufficient to block ERAD.[2]
- Western Blotting for ER Stress Markers: To assess the induction of ER stress, cells are treated with **Eyarestatin I** (e.g., 20 μ M for 48 hours).[5] Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting using antibodies against ER stress markers such as BiP, CHOP, PERK, and IRE1 α .[11]
- Protein Degradation Assay (Pulse-Chase): To monitor the effect on the degradation of specific ERAD substrates (e.g., TCR α), cells are transfected to express the substrate.[13] The cells are then "pulsed" by metabolic labeling with 35 S-methionine/cysteine for a short period (e.g., 15 minutes) and then "chased" by incubating in a medium with an excess of unlabeled methionine and cysteine for various time points, in the presence or absence of **Eyarestatin I**. The protein of interest is then immunoprecipitated from cell lysates at each time point, and its stability is analyzed by SDS-PAGE and autoradiography.[13]
- In Vivo Formulation (Suspended Solution): For animal studies (e.g., oral or intraperitoneal injection), a suspended solution can be prepared. An example protocol to yield a 1.25 mg/mL solution is as follows:
 - Start with a 12.5 mg/mL stock solution in DMSO.

- Add 100 μ L of the DMSO stock to 400 μ L of PEG300 and mix.
- Add 50 μ L of Tween-80 and mix.
- Add 450 μ L of saline to reach a final volume of 1 mL.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro experiments using **Eeyarestatin I**.

Conclusion

Eeyarestatin I is a valuable research tool for studying the processes of protein translocation and ER-associated degradation. Its dual-inhibitory mechanism provides a potent means to induce ER stress and investigate the downstream consequences, including the unfolded protein response and apoptosis. While its poor aqueous solubility presents a challenge for in vivo applications, its well-characterized activity in cellular models makes it a cornerstone

compound for research in this area.^[6] Further development of more soluble derivatives may enhance its therapeutic potential, particularly in the context of oncology.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eeyarestatin I | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Eeyarestatin I | Translocation | Tocris Bioscience [tocris.com]
- 4. Eeyarestatin I [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eeyarestatin I derivatives with improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eeyarestatin I inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p97-dependent protein degradation by Eeyarestatin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ERAD Inhibitor Eeyarestatin I Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eeyarestatin Compounds Selectively Enhance Sec61-Mediated Ca²⁺ Leakage from the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissection of the Dislocation Pathway for Type I Membrane Proteins with a New Small Molecule Inhibitor, Eeyarestatin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Eeyarestatin I]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671115#physicochemical-properties-of-eeyarestatin-i>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com